4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride typically involves the reaction of 5-ethylthiophene-2-carboxylic acid with thioamide under specific conditions . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine hydrochloride can be compared with other similar compounds such as:
- 4-(5-Ethyl-thiophen-2-yl)-4-oxo-butyric acid
- 2-(5-Ethyl-thiophen-2-yl)-quinoline-4-carboxylic acid
- 1-(5-Ethyl-thiophen-2-yl)-ethanone
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific thiazole ring structure and its hydrochloride salt form, which can influence its solubility and reactivity .
Properties
IUPAC Name |
4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2.ClH/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7;/h3-5H,2H2,1H3,(H2,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBAPJJEDSDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=CSC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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